molecular formula C18H15N3O4S B2999291 Methyl 1-(4-methoxyphenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338396-07-9

Methyl 1-(4-methoxyphenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2999291
CAS No.: 338396-07-9
M. Wt: 369.4
InChI Key: ZPQFXYAVLROXSL-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 338396-07-9) features a pyridazine core substituted with a 4-methoxyphenyl group at position 1, a 2-pyridinylsulfanyl moiety at position 4, and a methyl ester at position 2. Its molecular formula is C₁₈H₁₅N₃O₄S, with a molecular weight of 377.39 g/mol . Safety data highlight precautions for handling, including recommendations for personal protective equipment (PPE) and first-aid measures for accidental exposure .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-6-oxo-4-pyridin-2-ylsulfanylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-24-13-8-6-12(7-9-13)21-16(22)11-14(17(20-21)18(23)25-2)26-15-5-3-4-10-19-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQFXYAVLROXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(4-methoxyphenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS No. 1074365-84-6) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C15_{15}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight: 302.35 g/mol
  • IUPAC Name: this compound

The compound features a pyridazine core with various substituents that contribute to its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyridazine have shown promising results against various bacterial strains, indicating potential utility in treating infections.

Anticancer Properties

Research indicates that pyridazine derivatives can exhibit anticancer activity. A study demonstrated that certain modifications on the pyridazine ring enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of phosphodiesterases, which play a crucial role in signal transduction pathways. Inhibiting these enzymes can lead to increased levels of cyclic nucleotides, affecting various physiological processes.

The biological activity of this compound is likely mediated through several mechanisms:

  • Cyclic Nucleotide Modulation : By inhibiting phosphodiesterases, the compound may increase intracellular levels of cAMP and cGMP, which are critical for numerous signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce ROS production, leading to oxidative stress in cancer cells and triggering apoptosis.
  • Targeting Specific Receptors : The structural features may allow interaction with various receptors involved in cellular signaling, contributing to its therapeutic effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant growth inhibition at low concentrations, suggesting it could be developed into an effective antimicrobial agent .

Investigation into Anticancer Effects

In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways. The study reported a dose-dependent decrease in cell viability with IC50 values indicating strong anticancer potential compared to standard chemotherapeutics .

Data Tables

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerHeLa Cells10
AnticancerMCF7 Cells12

Comparison with Similar Compounds

Variations in Phenyl Ring Substituents

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate 4-Chlorophenyl C₁₇H₁₂ClN₃O₃S 373.81 Not specified Enhanced lipophilicity due to chlorine substitution; potential halogen bonding .
Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate 3-Trifluoromethylphenyl C₁₈H₁₂F₃N₃O₃S 407.37 338395-93-0 Increased electron-withdrawing effects from CF₃; may influence reactivity .
Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate 4-Methoxyphenyl + Cl C₁₃H₁₀ClN₃O₄ 315.69 Not specified Chlorine at position 4 introduces steric and electronic effects .

Variations in Sulfanyl Group (Position 4)

The 2-pyridinylsulfanyl moiety is substituted with heterocyclic or alkyl groups, impacting steric bulk and electronic interactions:

Compound Name Sulfanyl Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyrimidinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate 2-Pyrimidinylsulfanyl C₁₆H₁₁ClN₄O₃S 374.81 338756-23-3 Pyrimidine substitution may alter π-stacking interactions .
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate Propylsulfanyl C₁₆H₁₇ClN₂O₃S 352.84 339031-03-7 Alkyl chains increase hydrophobicity; may affect membrane permeability .

Variations in Ester Group (Position 3)

The methyl ester is replaced with ethyl or other esters, modifying metabolic stability and solubility:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate Ethyl C₁₇H₁₉N₂O₃S 339.41 866009-66-7 Larger ester groups may slow hydrolysis but improve bioavailability .

Research Findings and Data Gaps

  • Biological Activity: No explicit data on pharmacological or toxicological profiles are provided. The 4-chloro and trifluoromethyl analogs are hypothesized to exhibit enhanced binding to hydrophobic targets due to their substituents .
  • Safety Profiles : The parent compound’s safety data sheet emphasizes PPE requirements but lacks ecotoxicological or chronic toxicity data .

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